molecular formula C23H16BrNO2 B12167786 (2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one

(2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B12167786
M. Wt: 418.3 g/mol
InChI Key: UHXYARNNORERIK-XMHGGMMESA-N
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Description

The compound “(2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one” is a synthetic organic molecule that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one” typically involves the condensation of 1,3-benzoxazole with appropriate substituted benzaldehydes under basic or acidic conditions. Common reagents used in the synthesis include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional steps for purification, such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride

    Substitution: Halogenation, nitration, or sulfonation reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Bromine in acetic acid for bromination

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, benzoxazole derivatives are often studied for their potential as antimicrobial, antifungal, and anticancer agents.

Medicine

The compound may have potential therapeutic applications due to its biological activity. It could be investigated for use in drug development.

Industry

In industry, such compounds can be used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of “(2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one” would depend on its specific biological activity. Generally, benzoxazole derivatives interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(1,3-benzoxazol-2-yl)-3-phenylprop-2-en-1-one
  • (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one

Uniqueness

The presence of the 3-bromophenyl and 4-methylphenyl groups in the compound provides unique steric and electronic properties, which may influence its reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C23H16BrNO2

Molecular Weight

418.3 g/mol

IUPAC Name

(Z)-2-(1,3-benzoxazol-2-yl)-3-(3-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C23H16BrNO2/c1-15-9-11-17(12-10-15)22(26)19(14-16-5-4-6-18(24)13-16)23-25-20-7-2-3-8-21(20)27-23/h2-14H,1H3/b19-14+

InChI Key

UHXYARNNORERIK-XMHGGMMESA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C(=C\C2=CC(=CC=C2)Br)/C3=NC4=CC=CC=C4O3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(=CC2=CC(=CC=C2)Br)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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